Methyl alpha-D-fucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of Methyl alpha-D-fucopyranoside and its derivatives, such as methyl 2,3-, 2,4-, and 3,4-Di-O-Methyl-α-D-Fucopyranosides, involves starting from methyl α-D-fucopyranoside through specific reactions. These derivatives are crucial for methylation analysis of saponins containing D-fucose residues (Takeda, Takabe, & Ogihara, 1980).
Molecular Structure Analysis
The molecular and crystal structures of methyl α-L-fucopyranoside have been thoroughly investigated through X-ray crystallography and NMR spectroscopy. These analyses reveal the expected 1C4 conformation of the sugar ring, providing a foundation for understanding its chemical behavior (Lamba, Segre, Fabrizi, & Matsuhiro, 1993).
Chemical Reactions and Properties
Chemical reactions involving Methyl alpha-D-fucopyranoside, such as the synthesis of its sodium salts with sulfates, showcase its reactivity and potential for creating more complex molecules. The use of specific glycosyl donors and acceptors in these syntheses highlights the chemical versatility of Methyl alpha-D-fucopyranoside (Jain & Matta, 1990).
Physical Properties Analysis
The study of molecular dynamics in Methyl alpha-D-fucopyranoside and related compounds using solid-state NMR provides insights into their physical properties. These studies reveal information about the rotations and relaxation times of various molecular groups, which are crucial for understanding the compound's behavior under different conditions (Wang, Tang, & Belton, 2002).
Chemical Properties Analysis
Exploring the chemical properties of Methyl alpha-D-fucopyranoside involves synthesizing and analyzing its derivatives, such as those with various glycosylations. These studies not only provide a deeper understanding of its chemical behavior but also open the door to synthesizing novel compounds with potential applications in scientific research (Collins & Munasinghe, 1983).
Scientific Research Applications
Fucoidan from Brown Seaweed : A study on fucoidan fractions from the brown seaweed Chorda filum used methylation analysis and NMR spectroscopy. It highlighted the polysaccharide structure containing poly-alpha-(1-->3)-fucopyranoside backbone with significant branching, primarily of alpha-(1-->2)-linked single units (Chizhov et al., 1999).
Synthesis of Methyl 2-O-α-L-Fucopyranosyl-α-L-Fucopyranoside Sulfates : This research involved the synthesis of methyl 2-O-alpha-L-fucopyranosyl-alpha-L-fucopyranoside sulfates, which were accomplished using a key glycosyl donor with various acceptors (Jain & Matta, 1990).
Synthesis of Di-O-Methyl-α-D-Fucopyranosides : Methyl 2,3-, 2,4- and 3,4-di-O-methyl-α-D-fucopyranosides were synthesized from methyl α-D-fucopyranoside, which were required for methylation analysis of saponins containing D-fucose residues (Takeda, Takabe & Ogihara, 1980).
Fumonisin B1 and Methyl α-D-Glucopyranoside : A study explored the binding of fumonisins to matrix components, such as saccharides and proteins, in thermally-treated food. Methyl α-D-glucopyranoside was used as a starch model in these experiments (Seefelder, Knecht & Humpf, 2003).
Prevention of Urinary Tract Infection in Mice : Methyl alpha-D-mannopyranoside, a similar compound, was tested for its ability to prevent urinary tract infection in mice caused by Escherichia coli. This study showcases the potential of related methyl glycosides in medical applications (Aronson et al., 1979).
Interaction with Carbohydrate-Binding Proteins : Another study focused on the interaction of concanavalin A, a carbohydrate-binding protein, with various cells. This study used alpha-methyl-D-glucopyranoside, closely related to Methyl alpha-D-fucopyranoside, for competitive binding analyses (Inbar & Sachs, 1969).
Safety And Hazards
In case of inhalation, it is advised to move the victim into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately . Wash off with soap and plenty of water . Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes . Consult a doctor . Following ingestion, rinse mouth with water . Do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-methoxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-PZRMXXKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450023 | |
Record name | methyl alpha-d-fucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl alpha-D-fucopyranoside | |
CAS RN |
1128-40-1 | |
Record name | Methyl alpha-D-fucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyl alpha-d-fucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL .ALPHA.-D-FUCOPYRANOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY4AG0IAQ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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